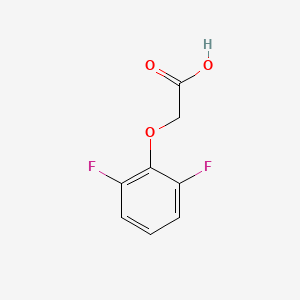

(2,6-Difluorophenoxy)acetic acid

Overview

Description

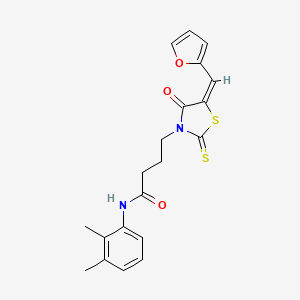

“(2,6-Difluorophenoxy)acetic Acid” is a research chemical compound used in the preparation of nitrogen-containing compounds exhibiting kinase inhibitory activity . It has a molecular weight of 188.1 and a molecular formula of C8H6F2O3 .

Synthesis Analysis

The compound is synthesized by refluxing 2,6-difluorophenol with ethyl chloroacetate to achieve 2,6-difluoro phenoxy ethyl acetate, followed by hydrolysis with sodium hydroxide in the presence of ethanol .Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system with the space group P21/n . The structure exhibits both inter and intra-molecular hydrogen bonds of the type C—H…O, O—H…O and C—H…F respectively .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 292.0±25.0 °C, a predicted density of 1.414±0.06 g/cm3, and a predicted pKa of 3.01±0.10 .Scientific Research Applications

Anti-Inflammatory Agents

(2,6-Difluorophenoxy)acetic acid and its derivatives have been studied for their potential as selective COX-2 inhibitors . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .

Pain-Relieving Effects

Compounds derived from (2,6-Difluorophenoxy)acetic acid have been thoroughly analyzed for their pain-relieving effects . These compounds have shown significant anti-inflammatory effects without causing stomach ulcers .

Pharmaceutical Manufacturing

Phenoxy acetic acid, which includes (2,6-Difluorophenoxy)acetic acid, is used throughout the manufacture of pharmaceuticals . It’s readily soluble in ether, glacial acetic acid, as well as in ethanol solvent with medium-strong acid (pKs = 3.17) .

Pesticide Production

Phenoxy acetic acid is also used in the production of pesticides . This suggests that (2,6-Difluorophenoxy)acetic acid could potentially be used in the development of new pesticides.

Fungicide Production

In addition to pesticides, phenoxy acetic acid is used in the production of fungicides . This indicates that (2,6-Difluorophenoxy)acetic acid could be used in the development of new fungicides.

Dye Manufacturing

Phenoxy acetic acid is used in the production of dyes . This suggests that (2,6-Difluorophenoxy)acetic acid could potentially be used in the development of new dyes.

properties

IUPAC Name |

2-(2,6-difluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTAWLNUYMHJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluorophenoxy)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide](/img/structure/B2796510.png)

![8-Chloro-11-oxa-2,4,6,7-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene](/img/structure/B2796513.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2796515.png)

![6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2796516.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)

![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)